molecular formula C15H12N4S B14210408 3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-43-1

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14210408
CAS No.: 825630-43-1
M. Wt: 280.3 g/mol
InChI Key: FSXXQKZHNNVBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that contains both benzothiophene and imidazo[1,2-a]pyrazine moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methylimidazo[1,2-a]pyrazine with 1-benzothiophene-2-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine derivatives: Known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.

    Benzothiophene derivatives: Exhibited significant pharmacological activities, such as anti-inflammatory and anticancer effects.

Uniqueness

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine stands out due to its combined structural features of both benzothiophene and imidazo[1,2-a]pyrazine. This unique combination enhances its ability to interact with multiple biological targets, making it a versatile compound for various scientific applications.

Properties

CAS No.

825630-43-1

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

3-(1-benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H12N4S/c1-16-14-15-18-9-11(19(15)7-6-17-14)13-8-10-4-2-3-5-12(10)20-13/h2-9H,1H3,(H,16,17)

InChI Key

FSXXQKZHNNVBJR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.